molecular formula C11H7BrF6O3 B14046922 1-(3,4-Bis(trifluoromethoxy)phenyl)-3-bromopropan-2-one

1-(3,4-Bis(trifluoromethoxy)phenyl)-3-bromopropan-2-one

Cat. No.: B14046922
M. Wt: 381.07 g/mol
InChI Key: INEDFXPWXKNHAM-UHFFFAOYSA-N
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Description

1-(3,4-Bis(trifluoromethoxy)phenyl)-3-bromopropan-2-one is a synthetic organic compound characterized by the presence of trifluoromethoxy groups on a phenyl ring and a bromopropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the bromination of 3,4-bis(trifluoromethoxy)benzene followed by a Friedel-Crafts acylation reaction to introduce the propanone moiety .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Bis(trifluoromethoxy)phenyl)-3-bromopropan-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The propanone moiety can undergo oxidation to form carboxylic acids.

    Reduction Reactions: The ketone group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles under basic conditions.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Substitution Reactions: Products include substituted amines or thiols.

    Oxidation Reactions: Products include carboxylic acids.

    Reduction Reactions: Products include alcohols.

Scientific Research Applications

1-(3,4-Bis(trifluoromethoxy)phenyl)-3-bromopropan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,4-Bis(trifluoromethoxy)phenyl)-3-bromopropan-2-one involves its interaction with molecular targets through its functional groups. The trifluoromethoxy groups can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or membranes. The bromopropanone moiety can act as an electrophile, reacting with nucleophilic sites on biomolecules .

Comparison with Similar Compounds

Similar Compounds

    3,4-Bis(trifluoromethoxy)benzene: Lacks the bromopropanone moiety but shares the trifluoromethoxy groups.

    1-(3,4-Dimethoxyphenyl)-3-bromopropan-2-one: Similar structure but with methoxy groups instead of trifluoromethoxy groups.

Uniqueness

1-(3,4-Bis(trifluoromethoxy)phenyl)-3-bromopropan-2-one is unique due to the presence of both trifluoromethoxy groups and a bromopropanone moiety, which confer distinct chemical properties and reactivity. The trifluoromethoxy groups enhance its stability and lipophilicity, while the bromopropanone moiety provides a reactive site for further chemical modifications .

Properties

Molecular Formula

C11H7BrF6O3

Molecular Weight

381.07 g/mol

IUPAC Name

1-[3,4-bis(trifluoromethoxy)phenyl]-3-bromopropan-2-one

InChI

InChI=1S/C11H7BrF6O3/c12-5-7(19)3-6-1-2-8(20-10(13,14)15)9(4-6)21-11(16,17)18/h1-2,4H,3,5H2

InChI Key

INEDFXPWXKNHAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(=O)CBr)OC(F)(F)F)OC(F)(F)F

Origin of Product

United States

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